Methoxy[(5-methylfuran-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy[(5-methylfuran-2-yl)methyl]amine is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol It is characterized by the presence of a methoxy group attached to a furan ring, which is further substituted with a methyl group and an amine group
Scientific Research Applications
Methoxy[(5-methylfuran-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
The safety information available indicates that “Methoxy[(5-methylfuran-2-yl)methyl]amine” may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if you feel unwell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy[(5-methylfuran-2-yl)methyl]amine typically involves the reaction of (5-methylfuran-2-yl)methanol with methoxyamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{(5-methylfuran-2-yl)methanol} + \text{methoxyamine} \rightarrow \text{this compound} ]
The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Methoxy[(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-based oxides, while substitution reactions can produce a variety of methoxy and amine derivatives .
Mechanism of Action
The mechanism of action of Methoxy[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The methoxy and amine groups play a crucial role in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Methylfuran-2-yl)methanol: A precursor in the synthesis of Methoxy[(5-methylfuran-2-yl)methyl]amine.
2-Furanmethanamine: Another furan-based amine with similar structural features.
Uniqueness
This compound is unique due to the presence of both methoxy and amine groups attached to a furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-methoxy-1-(5-methylfuran-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6-3-4-7(10-6)5-8-9-2/h3-4,8H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKCOMWMJSUKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.